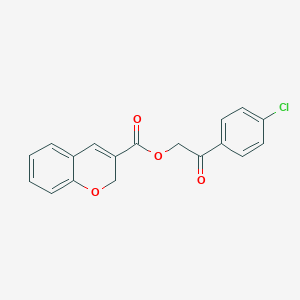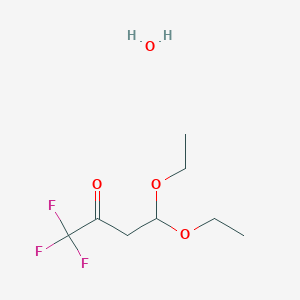
4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate: is a chemical compound with the molecular formula C8H15F3O4 . It is a hydrate form of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one, which is known for its unique chemical properties and applications in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate typically involves the reaction of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one with water under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a specific temperature and pressure to ensure the formation of the hydrate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one
- 4,4-Diethoxy-1,1,1-trifluorobut-2-yne
- 4,4-Diethoxy-1,1,1-trifluorobut-2-ene
Comparison: 4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate is unique due to its hydrate form, which can influence its physical and chemical properties. Compared to its analogs, the hydrate form may exhibit different solubility, stability, and reactivity, making it suitable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C8H15F3O4 |
|---|---|
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
4,4-diethoxy-1,1,1-trifluorobutan-2-one;hydrate |
InChI |
InChI=1S/C8H13F3O3.H2O/c1-3-13-7(14-4-2)5-6(12)8(9,10)11;/h7H,3-5H2,1-2H3;1H2 |
Clé InChI |
TYMIKXWOSPUHGU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(=O)C(F)(F)F)OCC.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide](/img/structure/B12931635.png)
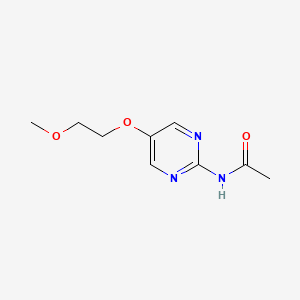


![N-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]methyl}acetamide](/img/structure/B12931673.png)
![Ethanol, 2-[2-[2-[(5-iodo-2-pyridinyl)oxy]ethoxy]ethoxy]-](/img/structure/B12931677.png)
![tert-Butyl (S)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931680.png)
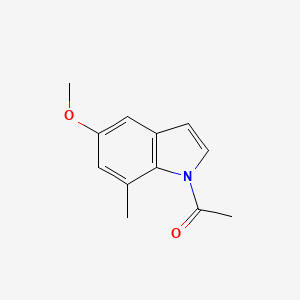
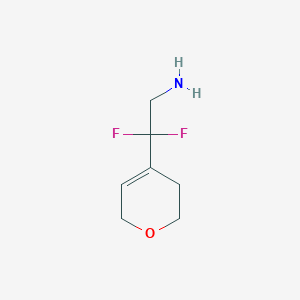
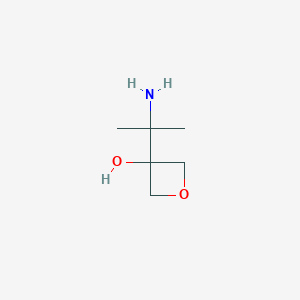

![Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12931719.png)
![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)
